molecular formula C14H11NO2S B5589967 3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one

3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B5589967
M. Wt: 257.31 g/mol
InChI Key: IRGYDGKLOPGGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one is a compound that has been of great interest to researchers due to its potential applications in various fields. It is a heterocyclic compound that has a benzothiazole ring fused with a phenyl group and a methoxy group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Fluorescence and Sensing Applications

  • Highly Sensitive pH Sensing : A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent chemosensor for pH detection. This compound exhibits reversible acid/base-switched emission transitions, suitable for detecting pH fluctuations in biosamples and neutral water samples due to its precipitous pH jump, matching physiological pH levels (Li et al., 2018).

Heterocyclic Compounds in Medicinal Chemistry

  • Privileged Scaffold in Drug Design : The 2(3H)-benzoxazolone heterocycle and its bioisosters, including 2(3H)-benzothiazolinone, are recognized for their ability to mimic phenol or catechol moieties in a metabolically stable template. These compounds are utilized in designing therapeutics across a broad spectrum, from analgesic and anti-inflammatory to antipsychotic and neuroprotective agents, due to their affinity for various receptors (Poupaert et al., 2005).

Environmental and Biological Accumulation

  • Environmental Accumulation Studies : Research has investigated the presence and accumulation of benzothiazole and related compounds in human adipose tissues, highlighting the widespread exposure to these compounds due to their moderate lipophilicity. Such studies are crucial for understanding the environmental and health impacts of these chemicals (Wang et al., 2015).

Synthetic Chemistry Applications

  • Chitosan Derivative Synthesis : A regioselective aminomethylation of dihydroxybenzoyl compounds through a Mannich reaction has been applied to the synthesis of chitosan derivatives. This method enables the introduction of N-benzyl side chains to chitosan, yielding new derivatives with improved solubility in organic solvents (Omura et al., 2001).

Environmental Sensing and Analysis

  • Glyphosate Detection : Novel fluorescent probes based on benzothiazole derivatives have been developed for the sensitive determination of glyphosate in environmental and food samples. These probes offer a dual-functional approach for the simultaneous detection of metal cations and glyphosate, showcasing their potential for environmental monitoring and safety assessments (Sun et al., 2021).

Properties

IUPAC Name

3-(phenoxymethyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-14-15(10-17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGYDGKLOPGGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.